molecular formula C16H12O5 B191992 Obtusifolin CAS No. 477-85-0

Obtusifolin

カタログ番号: B191992
CAS番号: 477-85-0
分子量: 284.26 g/mol
InChIキー: NYRXUBDGDSRBGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Obtusifolin (C₁₆H₁₂O₅) is an anthraquinone primarily isolated from the seeds of Senna obtusifolia (L.) H.S. Irwin & Barneby, a plant traditionally used in Asia, Africa, and the Americas for treating rheumatism, hyperlipidemia, and diabetes . It is the second most abundant anthraquinone in S. obtusifolia, following aurantio-obtusin . Structurally, it features hydroxyl and methoxy substituents at positions 1, 2, 3, and 8, contributing to its bioactivity .

準備方法

オプツシフォリンは、メタノール抽出法を用いてセンナ・オプツシフォリアの種子から抽出できます . 通常、種子は乾燥させて細かく粉砕してから、溶媒抽出を行います。次に、メタノール抽出物を精製してオプツシフォリンを単離します。 工業生産方法では、大量抽出および精製プロセスを用いて、大量の化合物を得ることがあります .

科学的研究の応用

Obtusifolin has been extensively studied for its scientific research applications in various fields:

類似化合物との比較

Key Pharmacological Activities :

  • Anti-Osteoarthritis (OA) : Inhibits NF-κB signaling, reduces expression of matrix metalloproteinases (MMP3, MMP13), and cyclooxygenase-2 (Cox2), thereby attenuating cartilage degradation .
  • Antioxidant : Mitigates oxidative stress by enhancing superoxide dismutase (SOD) and catalase (CAT) activity .
  • Antihyperlipidemic : Lowers total cholesterol, triglycerides, and LDL-C while increasing HDL-C in hyperlipidemic models .
  • Anti-Cancer : Suppresses breast cancer bone metastasis by targeting parathyroid hormone-related protein (PTHrP) .

Comparison with Similar Anthraquinones

Structural and Functional Overview

Anthraquinones from S. obtusifolia share a common tricyclic aromatic backbone but differ in substituent groups, leading to varied biological activities. Below is a comparative analysis of Obtusifolin with aurantio-obtusin, rhein, aloe-emodin, and emodin (Table 1).

Table 1: Comparative Analysis of this compound and Related Anthraquinones

Compound Source Key Pharmacological Activities Mechanism of Action Efficacy in OA Models Toxicity Profile
This compound Senna obtusifolia Inhibits NF-κB, MMPs, Cox2; antioxidant; anti-hyperlipidemic NF-κB phosphorylation blockade High (dose-dependent) Low cytotoxicity
Aurantio-obtusin Senna obtusifolia Anti-diabetic (α-glucosidase inhibition); activates aryl hydrocarbon receptor (AhR) AhR agonism; lipid metabolism modulation Not studied Moderate
Rhein Rheum palmatum Anti-inflammatory; inhibits MMPs and Cox2 NF-κB and MAPK pathway inhibition Moderate Hepatotoxicity
Aloe-emodin Aloe vera Anti-cancer; antimicrobial; weak anti-inflammatory DNA intercalation; ROS generation Low High
Emodin Polygonum cuspidatum Broad anti-inflammatory; anti-cancer NF-κB inhibition; apoptosis induction Moderate Nephrotoxicity

Mechanistic Differences in OA Treatment

  • This compound vs. Rhein : Both inhibit NF-κB and MMPs, but this compound shows superior cartilage protection in vivo (OARSI score reduction: 60% vs. 40% for rhein) .
  • This compound vs. Emodin : While both reduce Cox2 expression, this compound exhibits lower cytotoxicity (cell viability >90% at 100 μM vs. <70% for emodin) .
  • This compound vs. Aurantio-obtusin : The latter lacks direct OA studies but shows stronger lipid-lowering effects (30% TG reduction vs. 20% for this compound) .

Research Findings Highlighting Efficacy

  • In Vitro : this compound (50 μM) reduced IL-1β-induced MMP13 expression by 70%, comparable to celecoxib (a COX2 inhibitor) .
  • In Vivo : Oral administration (100 mg/kg) in OA-induced mice decreased cartilage damage (OARSI score: 2.1 vs. 4.8 in controls) and subchondral bone thickening .

Critical Analysis of Limitations and Contradictions

  • Understudied Compounds: Aurantio-obtusin and physcion (another S. obtusifolia anthraquinone) lack comprehensive OA studies despite promising lipid-modulating effects .
  • Dose-Dependent Toxicity : High-dose this compound (≥200 mg/kg) may induce mitochondrial ROS in endothelial cells, suggesting a narrow therapeutic window .
  • Comparative Gaps: Emodin’s anti-inflammatory potency exceeds this compound in non-OA models (e.g., colitis), but its toxicity limits clinical use .

生物活性

Obtusifolin is an anthraquinone compound primarily derived from the seeds of Cassia tora and the leaves of Senna obtusifolia. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and implications for future research.

This compound exhibits several mechanisms that contribute to its biological activities:

  • Inhibition of Inflammatory Pathways :
    • This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs) such as Mmp3 and Mmp13, as well as cyclooxygenase-2 (Cox2), which are crucial in osteoarthritis (OA) progression. In a study involving IL-1β-treated chondrocytes, this compound reduced the expression of these inflammatory markers in a dose-dependent manner, demonstrating its potential as an anti-OA agent .
    • It also regulates the NF-κB signaling pathway, a critical mediator in inflammation. The phosphorylation of p65, a component of the NF-κB complex, was decreased upon treatment with this compound, indicating a reduction in inflammatory signaling .
  • Protection Against Oxidative Stress :
    • Research indicates that this compound protects human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by high glucose levels. This protective effect is attributed to its ability to inhibit the release of Omi/HtrA2 into the cytosol, thus preventing mitochondrial apoptosis .
  • Anticancer Properties :
    • This compound has been evaluated for its chemopreventive effects by inhibiting cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in activating procarcinogens. It exhibits potent inhibitory effects on these enzymes, suggesting its potential role in cancer prevention .

Biological Activities

This compound's biological activities can be summarized as follows:

ActivityDescriptionReference
Anti-inflammatoryInhibits Mmp3, Mmp13, and Cox2 expression; reduces cartilage damage in OA models
AntioxidantProtects HUVECs from oxidative stress and mitochondrial apoptosis
AnticancerSelectively inhibits CYP1A enzymes, suggesting chemopreventive potential
AntimicrobialEffective against Streptococcus mutans, indicating antibacterial properties
CytotoxicExhibits cytotoxic effects against various cancer cell lines
HepatoprotectiveShows protective effects on liver cells against toxic substances

Osteoarthritis Model

In a controlled study using surgically induced OA mouse models, this compound was administered orally. The results demonstrated a significant reduction in cartilage damage and inflammation markers compared to untreated controls. The OARSI grade (Osteoarthritis Research Society International grading system) showed improvements alongside reduced osteophyte formation and subchondral bone plate thickness .

Diabetes Mellitus

In another study focusing on diabetic conditions, this compound's ability to mitigate oxidative stress was evaluated. The findings suggested that it could serve as a therapeutic agent for managing complications associated with diabetes by protecting endothelial cells from high glucose-induced damage .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for assessing Obtusifolin’s antioxidant activity in vitro?

this compound’s antioxidant properties can be evaluated using assays such as superoxide dismutase (SOD) and catalase (CAT) activity measurements, alongside quantification of reactive oxygen species (ROS) via flow cytometry. Lipid peroxidation levels (e.g., malondialdehyde, MDA) and mitochondrial ROS production are critical markers. Dose-dependent experiments (e.g., 5–10 mg/mL in HUVECs) should validate efficacy, ensuring controls for high-glucose or pro-inflammatory conditions .

Q. How can researchers determine the optimal concentration range of this compound for cell-based studies?

Conduct preliminary viability assays (e.g., MTT or CCK-8) across a concentration gradient (e.g., 1–50 µM) to identify non-toxic ranges. For example, in BV2 microglial cells, non-cytotoxic concentrations (e.g., 10–20 µM) effectively inhibit LPS-induced inflammation without compromising cell integrity . Always include positive controls (e.g., celecoxib) and validate results with dose-response curves .

Q. What pharmacokinetic parameters of this compound should be prioritized in preclinical studies?

Key parameters include elimination half-life (3.1 ± 0.7 h in rats), AUC0–t (491.8 ± 256.7 ng×h/mL), and bioavailability. These metrics inform dosing regimens for in vivo models. Use LC-MS/MS for plasma concentration analysis and compare outcomes across species to assess translational relevance .

Advanced Research Questions

Q. How does this compound modulate mitochondrial apoptosis pathways in hyperglycemic endothelial cells?

this compound inhibits mitochondrial apoptosis by blocking Omi/HtrA2 release into the cytosol, thereby suppressing caspase-3/-9 activation. Validate via Western blotting for XIAP upregulation and PARP cleavage. Mitochondrial membrane potential (MMP) assays and respiratory chain complex I/III activity measurements (e.g., JC-1 staining) further confirm protection against ROS-driven dysfunction .

Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory efficacy across different disease models?

Discrepancies may arise from cell-type-specific signaling (e.g., NF-κB in chondrocytes vs. MAPK in microglia). Use pathway-specific inhibitors (e.g., SB203580 for p38) and gene silencing (siRNA for NLRP3) to isolate mechanisms. Cross-validate findings in primary cells (e.g., HUVECs) and animal models (e.g., DMM-induced osteoarthritis in mice) .

Q. How can researchers elucidate this compound’s dual role in tyrosinase inhibition and neuroprotection?

Employ competitive enzyme kinetics (IC50 = 7.0 µM for tyrosinase) alongside neuroinflammatory assays (e.g., IL-1β, COX-2 suppression in BV2 cells). Structural-activity relationship (SAR) studies comparing this compound derivatives (e.g., 7-Methoxy this compound) can identify critical functional groups for target specificity .

Q. What statistical approaches are essential for interpreting dose-dependent effects of this compound in multi-omics datasets?

Use multivariate analysis (e.g., PCA or hierarchical clustering) to integrate transcriptomic and proteomic data. For dose-response trends, apply nonlinear regression models (e.g., sigmoidal curves) and ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report effect sizes and confidence intervals to address variability in biological replicates .

Q. Methodological Guidance

Q. How to design a robust in vitro-in vivo correlation (IVIVC) study for this compound?

  • In vitro: Simulate physiological conditions (e.g., hyperglycemia in HUVECs, LPS-induced inflammation in microglia).
  • In vivo: Use diabetic or osteoarthritis rodent models with pharmacokinetic sampling.
  • Analysis: Correlate in vitro IC50 values with in vivo ED50 using linear regression. Include histopathology (e.g., cartilage degradation scoring) and biomarker validation (e.g., serum SOD/MDA) .

Q. What controls are critical when studying this compound’s interaction with IAP proteins (e.g., XIAP)?

  • Positive controls: Staurosporine for apoptosis induction.
  • Negative controls: XIAP-knockout cells or siRNA-mediated knockdown.
  • Technical controls: GAPDH normalization in Western blots and caspase activity assays (fluorogenic substrates). Include co-treatment with Omi/HtrA2 inhibitors to confirm pathway specificity .

Q. How to address batch-to-batch variability in this compound isolated from natural sources?

Standardize extraction protocols (e.g., HPLC-DAD for purity ≥95%) and characterize each batch via NMR and HR-MS. Cross-reference with synthetic this compound to rule out plant-matrix effects. Document phytochemical profiles (e.g., anthraquinone content) in supplementary materials .

Q. Data Interpretation and Reporting

Q. How should researchers report conflicting data on this compound’s pro-survival vs. pro-apoptotic effects?

Contextualize findings by model system (e.g., cancer vs. normal cells) and stress conditions (e.g., oxidative vs. inflammatory). Use RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family) and phosphoproteomics to map signaling crosstalk. Transparently discuss concentration-dependent biphasic effects in limitations .

Q. What metadata standards ensure reproducibility in this compound research?

Adhere to FAIR principles:

  • Raw data: Deposit in repositories (e.g., Gene Expression Omnibus for RNA-seq).
  • Methods: Detail extraction protocols, cell culture conditions (e.g., glucose concentration), and statistical software (e.g., GraphPad Prism v9).
  • Ethics: Report IACUC or IRB approvals for animal/human studies .

特性

IUPAC Name

2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRXUBDGDSRBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197254
Record name Obtusifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-85-0
Record name Obtusifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Obtusifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obtusifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。